molecular formula C17H19F2N3O2 B7594501 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

カタログ番号 B7594501
分子量: 335.35 g/mol
InChIキー: HKKKCKUVSGRCSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea, also known as Dapagliflozin, is a drug used to treat type 2 diabetes. It belongs to the class of drugs called sodium-glucose co-transporter 2 (SGLT2) inhibitors. The drug works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine and lowering blood sugar levels.

作用機序

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin prevents the reabsorption of glucose and increases its excretion in urine. This leads to a decrease in blood glucose levels and helps to improve glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. The drug has been shown to reduce body weight, blood pressure, and improve lipid profiles. It has also been shown to have a protective effect on the kidneys, reducing the risk of kidney disease in patients with type 2 diabetes.

実験室実験の利点と制限

One of the advantages of dapagliflozin for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one of the limitations of the drug is the potential for off-target effects, which could complicate the interpretation of experimental results.

将来の方向性

There are several areas of future research for dapagliflozin. One area of interest is the potential for the drug to be used in combination with other glucose-lowering agents, such as insulin or other oral hypoglycemic agents. Another area of research is the potential for dapagliflozin to be used in the treatment of other conditions, such as heart failure or obesity. Additionally, there is ongoing research into the long-term safety and efficacy of the drug, particularly in patients with renal impairment.

合成法

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-difluorobenzaldehyde with (R)-2-bromo-1-phenylethanol to form 2-(2,4-difluorophenyl)-2-hydroxyethyl bromide. This intermediate is then reacted with 6-methyl-3-pyridinemethanol to form 1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea.

科学的研究の応用

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that the drug is effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes. The drug has also been shown to have other beneficial effects, such as weight loss, blood pressure reduction, and improvement in cardiovascular outcomes.

特性

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-11-3-4-12(8-20-11)9-21-16(23)22-10-17(2,24)14-6-5-13(18)7-15(14)19/h3-8,24H,9-10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKCKUVSGRCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。